Azeliragón

Descripción general

Descripción

Azelitiona es un inhibidor de molécula pequeña del receptor de productos finales de glicación avanzada (RAGE). Fue desarrollado por vTv Therapeutics y se ha investigado por sus posibles efectos terapéuticos en diversas enfermedades, incluyendo la enfermedad de Alzheimer, el cáncer de mama triple negativo y el cáncer de páncreas . Azelitiona es conocida por su capacidad de cruzar la barrera hematoencefálica y modular los procesos inflamatorios y relacionados con el amiloide .

Aplicaciones Científicas De Investigación

Azelitiona ha sido estudiada extensamente por sus posibles aplicaciones terapéuticas:

Enfermedad de Alzheimer: Azelitiona ha mostrado promesa en la desaceleración del declive cognitivo al inhibir RAGE, que está involucrado en la acumulación de beta amiloide y la neuroinflamación.

Cáncer: Azelitiona ha demostrado efectos anti metastásicos en modelos preclínicos de cáncer de mama triple negativo y cáncer de páncreas

Neuropatía diabética: Azelitiona se ha investigado por su potencial para aliviar los síntomas de la neuropatía diabética al modular las vías inflamatorias.

Enfermedad de injerto contra huésped: Los estudios en animales han explorado el uso de azelitiona para reducir la gravedad de la enfermedad de injerto contra huésped.

Mecanismo De Acción

Azelitiona ejerce sus efectos al inhibir el receptor de productos finales de glicación avanzada (RAGE). RAGE es un receptor de superficie celular que se une a los productos finales de glicación avanzada (AGE), que son formas modificadas de lípidos y proteínas que se glican cuando se exponen a los azúcares . Al bloquear RAGE, azelitiona reduce la inflamación, el daño oxidativo y la acumulación de beta amiloide, mitigando así la progresión de enfermedades como el Alzheimer .

Análisis Bioquímico

Biochemical Properties

Azeliragon plays a significant role in biochemical reactions by inhibiting the receptor for advanced glycation end-products. This receptor is involved in various pathological processes, including inflammation, oxidative stress, and cellular dysfunction. Azeliragon interacts with several biomolecules, including advanced glycation end-products, beta-amyloid, and high-mobility group box 1 protein . By binding to these ligands, Azeliragon prevents their interaction with the receptor for advanced glycation end-products, thereby reducing the downstream signaling pathways that lead to inflammation and cellular damage.

Cellular Effects

Azeliragon has been shown to exert various effects on different cell types and cellular processes. In neurons, Azeliragon reduces beta-amyloid-induced toxicity by inhibiting the receptor for advanced glycation end-products-mediated transport of beta-amyloid into the brain . This inhibition leads to decreased oxidative stress and neuroinflammation, ultimately protecting neurons from damage. In cancer cells, particularly triple-negative breast cancer cells, Azeliragon impairs cell adhesion, migration, and invasion by inhibiting the receptor for advanced glycation end-products signaling pathways . This results in reduced metastasis and tumor progression.

Molecular Mechanism

The molecular mechanism of Azeliragon involves its binding to the receptor for advanced glycation end-products, thereby preventing the interaction of the receptor with its ligands. This inhibition blocks the downstream signaling pathways that are activated by the receptor for advanced glycation end-products, including the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and the mitogen-activated protein kinase pathway . By inhibiting these pathways, Azeliragon reduces the production of pro-inflammatory cytokines and reactive oxygen species, leading to decreased inflammation and oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azeliragon have been observed to change over time. Studies have shown that Azeliragon is stable and maintains its inhibitory effects on the receptor for advanced glycation end-products over extended periods . Long-term treatment with Azeliragon in animal models of Alzheimer’s disease has demonstrated sustained cognitive benefits and reduced beta-amyloid plaque deposition . Additionally, Azeliragon has been shown to reduce inflammation and improve cerebral blood flow over time .

Dosage Effects in Animal Models

The effects of Azeliragon vary with different dosages in animal models. At low doses, Azeliragon has been shown to reduce beta-amyloid plaque deposition and improve cognitive function in animal models of Alzheimer’s disease . At higher doses, Azeliragon has been associated with adverse effects, including gastrointestinal side effects and increased frequency of falls and confusion . These findings suggest that there is a narrow therapeutic window for Azeliragon, and careful dosage optimization is necessary to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

Azeliragon is involved in metabolic pathways related to the receptor for advanced glycation end-products signaling. By inhibiting the receptor for advanced glycation end-products, Azeliragon reduces the production of pro-inflammatory cytokines and reactive oxygen species, thereby modulating the inflammatory response . Additionally, Azeliragon has been shown to affect the levels of soluble amyloid precursor protein alpha and beta, which are involved in the metabolism of beta-amyloid .

Transport and Distribution

Azeliragon is transported and distributed within cells and tissues through its interaction with the receptor for advanced glycation end-products. The compound is orally bioavailable and can cross the blood-brain barrier, allowing it to exert its effects on neurons and other cell types in the brain . Azeliragon’s distribution within tissues is influenced by its binding to the receptor for advanced glycation end-products, which is expressed on multiple cell types, including neurons, microglia, endothelial cells, and cancer cells .

Subcellular Localization

The subcellular localization of Azeliragon is primarily determined by its interaction with the receptor for advanced glycation end-products. Upon binding to the receptor, Azeliragon is localized to the cell membrane, where it inhibits the receptor’s signaling pathways . This localization is crucial for Azeliragon’s activity, as it allows the compound to effectively block the interaction between the receptor for advanced glycation end-products and its ligands, thereby preventing the downstream signaling events that lead to inflammation and cellular damage.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

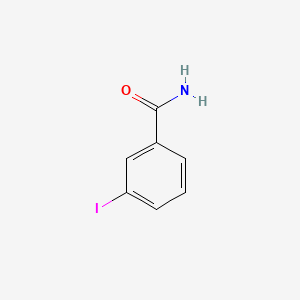

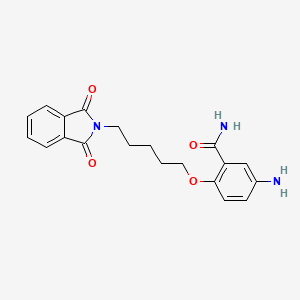

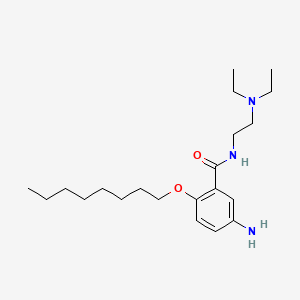

La síntesis de azelitiona implica múltiples pasos, comenzando con la preparación de intermedios claveEl paso final implica la unión de una cadena de propilo dietilamino .

Métodos de producción industrial

La producción industrial de azelitiona sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Azelitiona se somete a diversas reacciones químicas, incluyendo:

Oxidación: Azelitiona puede oxidarse bajo condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales dentro de la molécula.

Sustitución: Azelitiona puede sufrir reacciones de sustitución, particularmente en los grupos fenoxi y clorofenilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes y nucleófilos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula .

Comparación Con Compuestos Similares

Compuestos similares

FPS-ZM1: Otro inhibidor de RAGE de molécula pequeña que ha mostrado eficacia en modelos preclínicos de cáncer.

Temoporfin: Otro fármaco reutilizado con interacciones prometedoras con RAGE.

Singularidad de Azelitiona

Azelitiona destaca por su capacidad de cruzar la barrera hematoencefálica y su amplia investigación en ensayos clínicos para la enfermedad de Alzheimer. Su acción dual sobre los procesos inflamatorios y relacionados con el amiloide lo convierte en un candidato único para el tratamiento de enfermedades neurodegenerativas .

Propiedades

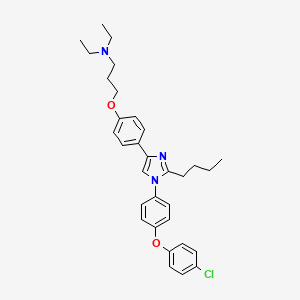

IUPAC Name |

3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38ClN3O2/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29/h10-21,24H,4-9,22-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNNWYBAOPXVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601117468 | |

| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601117468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603148-36-3 | |

| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603148-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azeliragon [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603148363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azeliragon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601117468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZELIRAGON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPU25F15UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

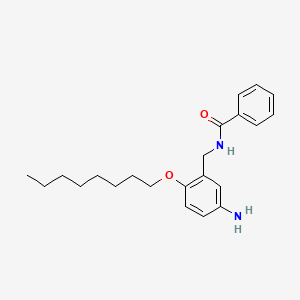

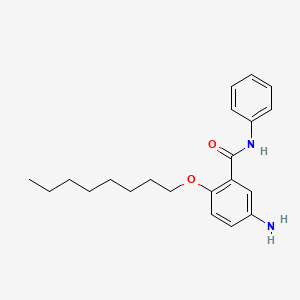

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-aminophenoxy)butyl]benzamide](/img/structure/B1666178.png)

![N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666180.png)

![N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666181.png)

![N-[5-(4-aminophenoxy)pentyl]-N-methylbenzamide](/img/structure/B1666182.png)

![N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide](/img/structure/B1666183.png)

![N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666185.png)

![N,N-bis[5-(4-aminophenoxy)pentyl]benzamide](/img/structure/B1666187.png)

![N-[5-(4-aminophenoxy)pentyl]-N-phenylbenzamide](/img/structure/B1666191.png)